N-(Cyclopentyloxycarbonyloxy)succinimide
Overview
Description
Synthesis Analysis
The synthesis of succinimide derivatives can be catalyzed by N-heterocyclic carbene (NHC), as described in the first paper. This method features the use of readily available catalysts, low catalyst loading, and mild reaction conditions, which could potentially be applied to the synthesis of N-(Cyclopentyloxycarbonyloxy)succinimide .
Molecular Structure Analysis
While the molecular structure of N-(Cyclopentyloxycarbonyloxy)succinimide is not directly analyzed in the papers, the structure of succinimide derivatives is implied to be a key focus in the synthesis process. The NHC-catalyzed ring expansion of 4-formyl-beta-lactams to form succinimide derivatives suggests that the molecular structure of these compounds is amenable to modification through catalytic processes .
Chemical Reactions Analysis
The second paper provides information on the reactivity of N-acylsuccinimides, which are examined as potential acylating agents. The study reports on the hydrolysis and aminolysis reactions of various N-acylsuccinimides, indicating that these compounds are water-soluble, relatively slow to hydrolyze, yet reactive enough to acylate amines in aqueous solutions . This information could be relevant to understanding the reactivity of N-(Cyclopentyloxycarbonyloxy)succinimide in similar conditions.
Physical and Chemical Properties Analysis
The third paper discusses Succinimide-N-sulfonic acid (SuSA), which is synthesized by reacting succinimide with chlorosulfonic acid. SuSA is reported to be an efficient catalyst for the chemoselective trimethylsilylation of alcohols and phenols, performed under mild conditions with excellent yields . This highlights the potential for succinimide derivatives to act as catalysts in chemical reactions, which may extend to the physical and chemical properties of N-(Cyclopentyloxycarbonyloxy)succinimide.
Relevant Case Studies
No specific case studies involving N-(Cyclopentyloxycarbonyloxy)succinimide are provided in the papers. However, the studies mentioned offer insights into the synthesis and reactivity of closely related succinimide compounds, which could serve as a basis for further research and case studies on N-(Cyclopentyloxycarbonyloxy)succinimide .
Scientific Research Applications
1. Chirality Control in Organic Synthesis
Research by Di Iorio et al. (2014) demonstrated the use of N-(2-t-butylphenyl)succinimides in the remote control of axial chirality. This process involved vinylogous Michael addition to N-(2-t-butylphenyl)maleimides, leading to atropisomeric succinimides with adjacent stereocenters, which is significant in enantioselective synthesis (Di Iorio et al., 2014).
2. Polyimide Synthesis
Caulfield et al. (1998) described the synthesis of N-(hydroxyphenyl) succinimides and their reaction with hexamethylenetetramine (HMTA). These compounds served as models for polyimide/HMTA systems, contributing to the understanding of polymer chemistry (Caulfield et al., 1998).
3. Biomedical Research
Ahmad et al. (2020) synthesized succinimide derivatives and evaluated their biological activities, including inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase, and antioxidant properties. This research highlights the potential of succinimide derivatives in biomedical applications (Ahmad et al., 2020).
4. Synthesis of Antimicrobial and Anticholinesterase Agents
Sadiq et al. (2015) focused on the synthesis of ketoesters derivatives of succinimides, assessing their anticholinesterase and antioxidant potentials. These compounds showed significant biological activity, suggesting their application in the management of diseases like Alzheimer’s (Sadiq et al., 2015).
5. Structural Analysis of Succinimide Derivatives
Zhao et al. (2020) conducted a comprehensive analysis of the biological activities of succinimide derivatives. They explored their use as anticonvulsant, anti-inflammatory, antitumor, antimicrobial agents, and enzyme inhibitors, providing a significant contribution to medicinal chemistry (Zhao et al., 2020).
6. Surface Modification in Biosensors
Deepu et al. (2009) studied the use of succinimide in the surface modification of SU-8, an epoxy-based polymer used in biosensors. They demonstrated the covalent immobilization of biomolecules on SU-8 surfaces, enhancing its application in biosensor technology (Deepu et al., 2009).
7. Solubility Studies in Pharmaceutical Research
Wu et al. (2018) investigated the solubility of N-(9-fluorenylmethoxycarbonyloxy)succinimide in various solvents, providing essential data for pharmaceutical formulations and drug delivery systems (Wu et al., 2018).
8. Intramolecular Cyclization in Protein Research
Lee et al. (2021) explored the use of DMTMM for intramolecular cyclization of acidic residues in peptides/proteins, contributing to research in protein aging and biopharmaceuticals (Lee et al., 2021).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
properties
IUPAC Name |
cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDXOXWZKDUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579715 | |
Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopentyloxycarbonyloxy)succinimide | |
CAS RN |
128595-07-3 | |
Record name | Cyclopentyl 2,5-dioxo-1-pyrrolidinyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128595-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, cyclopentyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.